REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[CH2:12][C:13]#[N:14].[N:15](OCCC(C)C)=[O:16]>CO>[Cl:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[C:12](=[N:15][OH:16])[C:13]#[N:14] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CC#N
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hours at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized
|
Type
|
ADDITION
|
Details
|
by adding diethyl ether (100 ml) to the residue
|
Type
|
CUSTOM
|
Details
|
The resulting crystal was separated by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
azeotropically dried with benzene
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C#N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.68 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |